Thp-peg10-thp - 42749-29-1

Thp-peg10-thp

Catalog Number: EVT-3464717
CAS Number: 42749-29-1
Molecular Formula: C30H58O13
Molecular Weight: 626.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

THP-PEG10-THP is a specialized compound that plays a significant role in the field of chemical biology, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This compound consists of a polyethylene glycol (PEG) chain flanked by tetrahydropyranyl (THP) groups, making it a versatile linker for connecting two distinct ligands—one that binds to a target protein and another that interacts with an E3 ubiquitin ligase. The incorporation of PEG enhances the solubility and bioavailability of the resulting PROTACs, facilitating their application in therapeutic contexts.

Source

THP-PEG10-THP is synthesized through chemical reactions involving tetrahydropyranyl groups and polyethylene glycol chains. It is commercially available from various suppliers, including MedChemExpress and BenchChem, which provide detailed specifications and synthesis protocols for research purposes .

Classification

THP-PEG10-THP is classified as a linker compound in the category of PROTACs, which are bifunctional molecules designed to induce targeted degradation of specific proteins within cells. Its classification highlights its utility in drug discovery and development, particularly for diseases where protein degradation can be therapeutically beneficial.

Synthesis Analysis

Methods

The synthesis of THP-PEG10-THP typically involves several key steps:

  1. Formation of Tetrahydropyranyl Ethers: Tetrahydropyranyl ethers are formed from alcohols and dihydropyran under acidic conditions. This step is crucial as it introduces the THP functional groups necessary for the linker .
  2. Coupling with Polyethylene Glycol: The THP groups are then linked to a PEG chain. The molecular weight of the PEG component can vary, with a 10-unit PEG being commonly used to optimize solubility and biological performance .
  3. Purification: The final product is purified through methods such as precipitation or chromatography to ensure high purity suitable for biological applications.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to achieve optimal yields and minimize by-products. The use of mild Lewis acids can facilitate both the protection and deprotection steps involved in synthesizing THP ethers .

Molecular Structure Analysis

Structure

The molecular structure of THP-PEG10-THP comprises:

  • Tetrahydropyranyl Groups: These cyclic ether structures provide stability and protection to hydroxyl functionalities during synthesis.
  • Polyethylene Glycol Chain: The PEG segment enhances water solubility and reduces immunogenicity when used in biological applications.

Data

The chemical formula for THP-PEG10-THP can be represented as CnHmOxC_{n}H_{m}O_{x}, where nn, mm, and xx depend on the specific lengths of the THP and PEG segments used in its synthesis. Detailed spectroscopic data (NMR, IR) would typically be employed to confirm the structure post-synthesis.

Chemical Reactions Analysis

Reactions

THP-PEG10-THP undergoes several important chemical reactions:

  1. Deprotection Reactions: The THP groups can be removed under acidic conditions, allowing for the exposure of hydroxyl groups that can participate in further reactions or modifications.
  2. Linkage Formation: The compound acts as a linker in PROTAC synthesis by facilitating the formation of covalent bonds between target ligands and E3 ligases.

Technical Details

The deprotection process is typically performed using acidic hydrolysis or alcoholysis methods, which are well-established techniques in organic chemistry for removing protecting groups without affecting other sensitive functionalities .

Mechanism of Action

Process

The mechanism by which THP-PEG10-THP functions within PROTACs involves:

  1. Target Protein Binding: One end of the PROTAC binds specifically to a target protein.
  2. E3 Ligase Recruitment: The other end binds to an E3 ubiquitin ligase, facilitating ubiquitination of the target protein.
  3. Proteasomal Degradation: This ubiquitination signals for proteasomal degradation, effectively reducing the levels of the target protein within the cell.

Data

Studies have shown that effective PROTACs can achieve significant target protein degradation levels, often exceeding 90% under optimal conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Highly soluble in polar solvents due to the presence of PEG.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to acidic environments during deprotection.
  • Reactivity: Capable of participating in nucleophilic substitution reactions due to exposed hydroxyl groups post-deprotection.

Relevant data includes melting point, boiling point, and solubility parameters which are critical for understanding its behavior in biological systems.

Applications

Scientific Uses

THP-PEG10-THP is primarily utilized in:

  1. Drug Development: As a linker in PROTACs for targeted protein degradation therapies.
  2. Biochemical Research: To study protein interactions and cellular pathways through targeted modulation.
  3. Nanoparticle Formulation: Enhancing drug delivery systems by improving circulation times and reducing immunogenic responses through PEGylation strategies .
Evolutionary and Genomic Context of PEG10-Derived Compounds

Retrotransposon Domestication in Therian Mammals

Phylogenetic Origins of PEG10 from Sushi-ichi Retrotransposons

PEG10 (paternally expressed gene 10) exemplifies molecular domestication—the evolutionary repurposing of viral elements into host genomes. This gene originated from the sushi-ichi retrotransposon, a Ty3/Gypsy-family element characterized by gag and pol domains. During therian mammal evolution (~170–180 MYA), the sushi-ichi retrotransposon lost its transposition capability but retained key genetic frameworks. PEG10’s coding sequence preserves two overlapping open reading frames (RF1/RF2), which produce GAG-like (RF1) and GAG-POL fusion (RF1/RF2) proteins via a –1 ribosomal frameshifting mechanism. This mechanism, involving a conserved "slippery sequence" (GGGAAAC) and pseudoknot structure, is identical to viral frameshifting used by the ancestral retrotransposon [1] [3]. Genomic analyses confirm PEG10 orthologs exist in all therian mammals (placentals and marsupials) but are absent in monotremes or non-mammalian vertebrates, pinpointing its emergence coincident with placental evolution [1] [8].

Table 1: Evolutionary Features of PEG10

FeatureDescriptionSignificance
Ancestral ElementSushi-ichi retrotransposon (Ty3/Gypsy family)Source of GAG-POL domains and frameshifting machinery
Domestication EventTherian common ancestor (~170–180 MYA)Coincides with early placental evolution
Conserved Motifs–1 frameshift site (GGGAAAC), zinc finger (CCHC), aspartic proteaseEssential for protein synthesis and function
Ortholog DistributionEutherians and marsupialsAbsent in egg-laying mammals (monotremes)

Co-option of Retroviral Gag-Pol Domains in Placental Evolution

The GAG domain (encoded by RF1) mediates self-assembly into virus-like particles (VLPs) and membrane binding, while the POL-like domain (RF1/RF2 fusion) confers aspartic protease activity. These ancestral retroviral functions were co-opted to regulate placental development. Specifically:

  • Trophoblast Differentiation: PEG10 promotes cell invasion and syncytiotrophoblast formation via TGF-β1 pathway activation, mimicking viral fusion mechanisms to enable cell-cell fusion in the placenta [1].
  • Angiogenesis: PEG10 knockout in mice causes defective placental vascularization, leading to embryonic lethality. PEG10 upregulates angiogenesis factors (e.g., VEGF) through interactions with transcriptional co-regulators like CTR9 [1] [3].
  • Feto-Maternal Signaling: PEG10-derived VLPs may facilitate RNA/protein shuttling between fetal trophoblasts and maternal decidua, analogous to retroviral particle release [3] [8].

This exaptation event highlights how viral machinery was harnessed for innovations in pregnancy.

Imprinted Gene Dynamics and Parental Expression Patterns

Epigenetic Regulation of PEG10 in Development

PEG10 resides within an imprinted locus at human 7q21.3 and mouse chromosome 6. Its monoallelic (paternal-only) expression is governed by:

  • Differentially Methylated Region (DMR): A maternal germline-derived DMR silences the maternal allele via hypermethylation. This DMR originated concurrently with PEG10 domestication [3] [8].
  • Chromatin Modifiers: Polycomb repressive complexes (PRC2) and CTCF binding enforce maternal silencing. Folate deficiency disrupts DMR methylation, increasing PEG10 expression and elevating spina bifida risk [1] [3].
  • Developmental Stage-Specificity: Highest expression occurs in the placenta and fetal brain. Postnatally, PEG10 is downregulated but reactivated in cancers (e.g., hepatocellular carcinoma) via promoter hypomethylation [1] [3].

Table 2: PEG10 Isoforms and Functions

IsoformProduction MechanismProtein DomainsBiological Role
PEG10-RF1Standard translation (AUG)GAG-like (CCHC zinc finger)Cell proliferation, VLP formation
PEG10-RF1/RF2–1 frameshiftingGAG-like + aspartic proteaseProtease activity, apoptosis regulation
PEG10-CUGNon-AUG translation initiationTruncated N-terminusUnknown; embryonic-specific

Synergy with RTL1/PEG11 in Feto-Maternal Interface Maintenance

PEG10 functionally intersects with PEG11/RTL1, another retrotransposon-derived imprinted gene:

  • Complementary Expression: PEG10 localizes to placental fetal capillaries, while RTL1/PEG11 is expressed in endothelial cells. This spatial coordination ensures vascular integrity [3] [8].
  • Regulatory Feedback: RTL1/PEG11 post-transcriptionally regulates PEG10 via miRNA targeting. Dysregulation (e.g., RTL1 overexpression in Kagami-Ogata syndrome) reduces PEG10, causing placental hypoplasia [3].
  • Evolutionary Linkage: Both genes derive from sushi-ichi but were domesticated sequentially: PEG10 in the therian ancestor, RTL1/PEG11 in eutherians. They share target pathways (TGF-β, mTOR) but regulate distinct developmental stages—PEG10 in early trophoblast specification, RTL1 in later angiogenesis [1] [8].

Table 3: Key Retrovirus-Derived Imprinted Genes

GeneDerivationExpressionRole in DevelopmentAssociated Disorders
PEG10Sushi-ichi retrotransposonPaternalPlacental formation, angiogenesisTemple syndrome, hepatocellular carcinoma
RTL1/PEG11Sushi-ichi retrotransposonPaternalEndothelial maturation, muscle growthKagami-Ogata syndrome
SYNCYTIN-1HERV-W envelopeBiallelicSyncytiotrophoblast fusionPreeclampsia

Properties

CAS Number

42749-29-1

Product Name

Thp-peg10-thp

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

Molecular Formula

C30H58O13

Molecular Weight

626.8 g/mol

InChI

InChI=1S/C30H58O13/c1-3-7-40-29(5-1)42-27-25-38-23-21-36-19-17-34-15-13-32-11-9-31-10-12-33-14-16-35-18-20-37-22-24-39-26-28-43-30-6-2-4-8-41-30/h29-30H,1-28H2

InChI Key

ZLPQTQVPFMTVDO-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2

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